An In-depth Technical Guide to the Chemical Properties of cis-3-Methylcyclohexanol
An In-depth Technical Guide to the Chemical Properties of cis-3-Methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of cis-3-Methylcyclohexanol. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental methodologies for key analytical techniques are also provided.
Core Chemical and Physical Properties
cis-3-Methylcyclohexanol is a cyclic alcohol with the chemical formula C₇H₁₄O.[1][2] It is an important intermediate in organic synthesis. The physical and chemical properties of cis-3-Methylcyclohexanol are summarized in the tables below.
Physical Properties
A compilation of the key physical properties of cis-3-Methylcyclohexanol is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 114.19 g/mol | [1] |
| Melting Point | -5.5 °C | [3] |
| Boiling Point | 162.00 to 164.00 °C @ 760.00 mm Hg | [3][4] |
| Density | 0.92 g/cm³ (at 20 °C) | [3] |
| Vapor Pressure | 0.475 mmHg @ 25 °C (estimated) | [4] |
| Flash Point | 63.00 °C (Closed Cup) | [4] |
| Refractive Index | 1.4641 | [5] |
| Solubility | Soluble in alcohol; Water solubility: 5990 mg/L @ 25 °C (estimated) | [4] |
Chemical Properties and Safety Information
Table 2 outlines the key chemical identifiers and safety-related properties of cis-3-Methylcyclohexanol.
| Property | Value | Reference |
| IUPAC Name | cis-3-methylcyclohexan-1-ol | [1] |
| CAS Number | 5454-79-5 | [1][2] |
| InChI | InChI=1S/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 | [2] |
| InChIKey | HTSABYAWKQAHBT-NKWVEPMBSA-N | [2] |
| Canonical SMILES | CC1CCCC(C1)O | [1] |
| Autoignition Temperature | 295 °C | [3] |
| logP (o/w) | 1.818 (estimated) | [4] |
| Hazards | Combustible. Above 62 °C explosive vapour/air mixtures may be formed. | [3] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties and for spectroscopic analysis are provided below. It is important to note that these are general experimental protocols and may need to be adapted based on the specific instrumentation and laboratory conditions.
Determination of Melting Point
The melting point of a solid organic compound can be determined using a melting point apparatus.
Procedure:
-
A small, dry sample of the crystalline solid is finely powdered.
-
A capillary tube is sealed at one end.
-
The powdered sample is packed into the sealed end of the capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the melting point is approached.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[6]
Determination of Boiling Point
The boiling point of a liquid can be determined by distillation or by a micro method.
Procedure (Micro Method):
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end below the surface of the liquid.
-
The test tube is attached to a thermometer and heated in a suitable bath (e.g., an oil bath).
-
The bath is heated until a steady stream of bubbles emerges from the capillary tube.
-
The heat source is removed, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Spectroscopic Analysis
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Sample Preparation (Neat Liquid):
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
Acquire the IR spectrum of the sample.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) after the measurement.
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
Sample Preparation for ¹H and ¹³C NMR:
-
For a ¹H NMR spectrum, dissolve 1-10 mg of the sample in approximately 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[7] For a ¹³C NMR spectrum, a higher concentration of 50-100 mg may be required.[8]
-
If the solution contains any solid particles, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
The height of the solution in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a tissue dampened with acetone (B3395972) or isopropanol before inserting it into the spectrometer.[7]
GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample.
General Procedure:
-
A small amount of the sample is dissolved in a volatile solvent.
-
A microliter volume of the solution is injected into the gas chromatograph.
-
The GC separates the components of the mixture based on their volatility and interaction with the stationary phase of the column.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrometer detects the mass-to-charge ratio of the ions and fragments, allowing for the identification of the compounds.[9][10]
Synthesis of cis-3-Methylcyclohexanol
A common method for the synthesis of cis-3-Methylcyclohexanol is the stereoselective reduction of 3-methylcyclohexanone. The choice of reducing agent can influence the stereochemical outcome of the reaction.
Caption: Synthesis of cis-3-Methylcyclohexanol via reduction of 3-methylcyclohexanone.
References
- 1. guidechem.com [guidechem.com]
- 2. cis-3-Methylcyclohexanol [webbook.nist.gov]
- 3. 3-Methylcyclohexanol | C7H14O | CID 11566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-methyl cyclohexanol, 591-23-1 [thegoodscentscompany.com]
- 5. Cyclohexanol - Wikipedia [en.wikipedia.org]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
